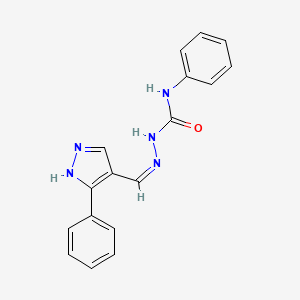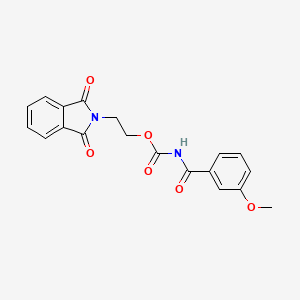![molecular formula C21H19ClN2O3S B6139538 N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as CM-272, is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the inhibition of the protein Hsp90, which is involved in the regulation of various cellular processes. Hsp90 is overexpressed in many types of cancer cells and plays a critical role in the survival and growth of these cells. By inhibiting Hsp90, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide disrupts the signaling pathways that are essential for cancer cell survival and growth, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of cancer cells, induce cell death, and inhibit the formation of new blood vessels that are essential for tumor growth. N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity and its ability to induce cell death in cancer cells. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to optimize the formulation and delivery of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide to maximize its efficacy and minimize its toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves a multi-step process that includes the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-amino-N-methylbenzenesulfonamide to form N-(3-chloro-4-methylphenyl)-4-methylsulfonylaminobenzamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In preclinical studies, N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have potent anti-tumor activity and to induce cell death in cancer cells.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-8-11-17(14-20(15)22)23-21(25)16-9-12-18(13-10-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWDOIHRLWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
![1-[2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6139496.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)
![4-phenyl-N-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6139508.png)

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6139532.png)
![ethyl (3-{[(2-chlorophenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6139546.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B6139566.png)